1A-116

描述

1A-116 是一种新型的小分子抑制剂,靶向 Ras 相关 C3 肉毒杆菌毒素底物 1 (RAC1) GTP 酶。RAC1 是 Rho GTP 酶家族的成员,在各种细胞过程中发挥着至关重要的作用,例如肌动蛋白细胞骨架重组、细胞迁移和增殖。RAC1 的过度激活与多种类型的癌症有关,使其成为癌症治疗的重要靶点 .

准备方法

合成路线和反应条件: 1A-116 是使用基于结构的药物发现方法开发的。该方法涉及针对 RAC1 的色氨酸 56 残基的虚拟库筛选和对接研究 。this compound 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。合成路线的具体细节是专有的,未公开发布。

工业生产方法: this compound 的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程将包括严格的质量控制措施,以满足药物标准。

化学反应分析

反应类型: 1A-116 主要与蛋白质发生相互作用,而不是像氧化或还原这样的传统化学反应。它特异性地抑制 RAC1 与其鸟嘌呤交换因子 (GEF) 之间的相互作用,例如 T 细胞淋巴瘤侵袭和转移 1 (TIAM1) .

常用试剂和条件: this compound 对 RAC1 的抑制是在生理条件下实现的,通常在细胞培养或体内模型中。该化合物在微摩尔浓度下有效,在低至 4 微摩尔的浓度下观察到特定活性 .

形成的主要产物: this compound 与 RAC1 相互作用的主要结果是抑制 RAC1 介导的细胞过程,例如细胞迁移、增殖和存活。这导致癌症模型中肿瘤生长和转移的减少 .

科学研究应用

Antitumor Activity

Numerous preclinical studies have demonstrated the antitumor efficacy of 1A-116 across different cancer types:

- Glioblastoma : In vitro studies showed that this compound significantly reduced cell proliferation and invasion in glioblastoma cell lines. Furthermore, in vivo models indicated that it could effectively inhibit tumor growth in intracranial glioma models with a favorable safety profile .

- Breast Cancer : Research highlighted that this compound inhibited migration and invasion of breast cancer cells, showcasing its potential as a therapeutic agent against this prevalent cancer type .

- Acute Myeloid Leukemia : The compound has also been studied for its effects on acute myeloid leukemia cells, where it demonstrated significant antitumor activity by inducing apoptosis and cell cycle arrest .

Case Study 1: Glioblastoma Treatment

In a study focusing on glioblastoma, researchers treated various glioma cell lines with this compound. The results indicated a dose-dependent reduction in cell viability and an increase in apoptosis markers. Additionally, animal models confirmed these findings, showing reduced tumor size and improved survival rates when treated with this compound compared to control groups .

Case Study 2: Breast Cancer Metastasis

Another study investigated the effects of this compound on breast cancer metastasis. The compound was shown to inhibit key processes such as membrane ruffling and lamellipodia formation necessary for cell migration. This study provided insights into how targeting Rac1 could effectively limit metastatic spread in breast cancer patients .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated using in silico tools, predicting favorable absorption and distribution characteristics. Toxicology studies further support its safety for potential clinical use, indicating that it does not exhibit significant adverse effects at therapeutic doses .

作用机制

1A-116 通过与 RAC1 的色氨酸 56 残基结合发挥作用,从而阻断 RAC1 与其 GEF 之间的相互作用 。这种抑制破坏了 RAC1 介导的信号通路,导致细胞运动性、增殖和存活减少。该化合物抑制致癌性 RAC1 P29S 突变蛋白的能力进一步突出了其作为靶向癌症治疗的潜力 .

相似化合物的比较

1A-116 在对 RAC1 的色氨酸 56 残基的特异性方面是独特的,这使其与其他 RAC1 抑制剂区分开来。类似的化合物包括 ZINC69391,它也靶向 RAC1,但具有不同的结合特征 。this compound 的特异性和效力使其成为进一步开发和临床应用的有希望的候选者。

类似化合物:

- ZINC69391

- NSC23766

- EHT 1864

生物活性

1A-116 is a small molecule inhibitor specifically targeting the Rac1 protein, which plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in aggressive tumors such as melanoma and glioma.

This compound exerts its biological effects primarily through the inhibition of Rac1 activity. Rac1 is a member of the Rho family of GTPases and is involved in signaling pathways that regulate cytoskeletal dynamics and cell motility. The compound reduces intracellular Rac1-GTP levels and blocks the interaction between Rac1 and its guanine nucleotide exchange factor (GEF), P-Rex1, thereby impairing downstream signaling pathways associated with cancer progression .

Inhibition of Oncogenic Mutants

This compound has been shown to inhibit the oncogenic Rac1P29S mutant protein, which is implicated in the pathogenesis of sun-exposed melanoma. This inhibition contributes to the compound's anticancer properties by disrupting the signaling pathways that promote tumor growth and metastasis .

Anti-Proliferative and Anti-Invasive Effects

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative and anti-invasive activities against glioma cells. These effects are attributed to the compound's ability to induce apoptosis (programmed cell death) and inhibit cell migration, which are critical for preventing tumor spread .

Data Table: Biological Activities of this compound

| Biological Activity | Description | Effect |

|---|---|---|

| Rac1 Inhibition | Reduces Rac1-GTP levels | Blocks cell migration |

| Apoptosis Induction | Triggers programmed cell death | Decreases tumor viability |

| Anti-Invasive Activity | Inhibits glioma cell invasion | Prevents metastasis |

| Inhibition of Oncogenic Mutants | Targets Rac1P29S in melanoma | Disrupts oncogenic signaling |

Case Study 1: Melanoma Treatment

In a preclinical study focusing on melanoma, the application of this compound resulted in a marked reduction in tumor size when administered to mice bearing xenografts of melanoma cells. The study highlighted that treatment with this compound led to decreased Rac1 activity, which correlated with reduced cell proliferation and increased apoptosis within the tumor microenvironment .

Case Study 2: Glioma Cell Lines

Another investigation assessed the effects of this compound on various glioma cell lines. The results indicated that this compound significantly inhibited cell growth and migration compared to control groups. The mechanism was linked to its ability to modulate key signaling pathways involved in glioma progression, demonstrating its potential as a targeted therapy for this aggressive cancer type .

常见问题

Basic Research Questions

Q. What is the molecular mechanism of action of 1A-116 as a Rac1 inhibitor?

this compound inhibits Rac1 activation by blocking its interaction with guanine nucleotide exchange factors (GEFs), particularly P-Rex1. This prevents the exchange of GDP for GTP, a critical step in Rac1 signaling. Affinity precipitation assays and Western blot analyses confirm that this compound reduces Rac1-GTP levels in aggressive breast cancer (F3II, MDA-MB-231) and glioblastoma (LN229) cell lines without affecting related GTPases like Cdc42 .

Q. What are the key preclinical findings on this compound’s antitumor efficacy?

- In vitro: this compound exhibits IC50 values of 4 µM (F3II cells) and 21 µM (MDA-MB-231 cells), showing 15-fold greater potency than its parental compound ZINC69391. It suppresses cell proliferation, invasion, and Rac1-PAK1 signaling .

- In vivo: At 3 mg/kg/day, this compound reduces lung metastasis by 60% in murine models, outperforming ZINC69391 at 8-fold lower doses .

Table 1: Comparative Efficacy of this compound in Preclinical Models

Advanced Research Questions

Q. How did structure-activity relationship (SAR) studies optimize this compound’s potency?

Rational design replaced ZINC69391’s pyrimidine ring with a hydrophobic benzene ring, enhancing binding affinity to Rac1’s Trp56 residue via stronger π-stacking interactions. Computational modeling revealed a lower solvation penalty (ΔGsw) for this compound (Log P = 4.41 vs. 3.85 for ZINC69391), correlating with improved in vitro activity .

Q. What methodologies validate this compound’s specificity for Rac1 over Cdc42?

- Pull-down assays: this compound treatment did not alter Cdc42-GTP levels in F3II cells under full growth conditions .

- siRNA silencing: Rac1-depleted LN229 cells showed attenuated antiproliferative responses to this compound, confirming Rac1-dependent effects .

Q. How do researchers address discrepancies between in vitro potency and in vivo bioavailability?

Despite high hydrophobicity (Log P = 4.41), this compound’s in vivo efficacy at low doses (3 mg/kg) is attributed to:

- Enhanced binding affinity compensating for solubility limitations.

- Optimized dosing regimens in metastasis models (e.g., daily administration) .

Q. What experimental strategies demonstrate this compound’s role in overcoming tamoxifen resistance?

In tamoxifen-resistant MCF7::C1199 breast cancer cells:

- This compound restored tamoxifen’s antiproliferative effects by suppressing PAK1 activity and ER-Ser305 phosphorylation.

- Mechanistic studies linked Rac1-PAK1 pathway hyperactivation to hormone independence .

Q. Methodological Considerations

- Data Contradictions: While this compound shows superior in vitro Rac1 inhibition, its hydrophobicity raises bioavailability concerns. Researchers address this by validating efficacy in 3D tumor models and adjusting in vivo dosing .

- Statistical Analysis: IC50 values were derived from triplicate MTT assays with Student’s t-tests (p < 0.05). In vivo nodule counts used ANOVA for significance .

属性

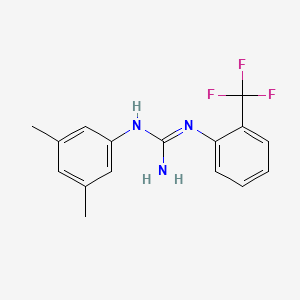

IUPAC Name |

1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIJFJSZZNOTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430208-73-3 | |

| Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。